3-methyl-N-(3-(trifluoromethyl)phenyl)aniline
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Overview
Description
3-methyl-N-(3-(trifluoromethyl)phenyl)aniline is an aromatic amine compound characterized by the presence of a trifluoromethyl group attached to the phenyl ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-methyl-N-(3-(trifluoromethyl)phenyl)aniline typically involves the reaction of 3-(trifluoromethyl)aniline with 3-methylbenzoyl chloride in the presence of a base such as triethylamine. The reaction is carried out in an organic solvent like dichloromethane at low temperatures to ensure high yield and purity of the product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors to optimize reaction conditions and improve efficiency. The use of catalysts and advanced purification techniques such as recrystallization and chromatography ensures the production of high-purity this compound .
Chemical Reactions Analysis
Types of Reactions
3-methyl-N-(3-(trifluoromethyl)phenyl)aniline undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert the nitro group to an amine group.
Substitution: Electrophilic aromatic substitution reactions can occur, introducing different substituents onto the aromatic ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a palladium catalyst are used.
Substitution: Reagents like halogens, nitrating agents, and sulfonating agents are employed under acidic or basic conditions.
Major Products Formed
Oxidation: Quinones and other oxidized derivatives.
Reduction: Amines and other reduced forms.
Substitution: Halogenated, nitrated, or sulfonated derivatives.
Scientific Research Applications
3-methyl-N-(3-(trifluoromethyl)phenyl)aniline has several scientific research applications:
Chemistry: Used as a building block in organic synthesis and as a precursor for more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development, particularly in designing molecules with improved pharmacokinetic properties.
Industry: Utilized in the production of high-performance materials, including polymers and coatings.
Mechanism of Action
The mechanism of action of 3-methyl-N-(3-(trifluoromethyl)phenyl)aniline involves its interaction with specific molecular targets, such as enzymes or receptors. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to easily penetrate cell membranes and interact with intracellular targets. This interaction can modulate various biochemical pathways, leading to the desired therapeutic or biological effects .
Comparison with Similar Compounds
Similar Compounds
- 3-(trifluoromethyl)aniline
- 3-methyl-N-phenylaniline
- 3-methyl-4-(trifluoromethyl)aniline
Uniqueness
3-methyl-N-(3-(trifluoromethyl)phenyl)aniline is unique due to the presence of both a methyl group and a trifluoromethyl group on the aromatic ring. This combination imparts distinct chemical and physical properties, such as increased stability and lipophilicity, which are not observed in similar compounds. These properties make it a valuable compound for various applications in research and industry .
Properties
CAS No. |
80814-74-0 |
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Molecular Formula |
C14H12F3N |
Molecular Weight |
251.25 g/mol |
IUPAC Name |
3-methyl-N-[3-(trifluoromethyl)phenyl]aniline |
InChI |
InChI=1S/C14H12F3N/c1-10-4-2-6-12(8-10)18-13-7-3-5-11(9-13)14(15,16)17/h2-9,18H,1H3 |
InChI Key |
VVWZPYJPQAPFFV-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=CC=C1)NC2=CC=CC(=C2)C(F)(F)F |
Origin of Product |
United States |
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